Cas no 91970-62-6 (4-Hydroxybutyric Acid Benzyl Ester)

4-Hydroxybutyric Acid Benzyl Ester structure
91970-62-6 structure
Product Name:4-Hydroxybutyric Acid Benzyl Ester
N.o CAS:91970-62-6
MF:C11H14O3
MW:194.227063655853
MDL:MFCD27932875
CID:761680
Update Time:2024-10-26

4-Hydroxybutyric Acid Benzyl Ester Propriedades químicas e físicas

Nomes e Identificadores

    • Butanoic acid, 4-hydroxy-, phenylmethyl ester
    • 4-Hydroxybutyric Acid Benzyl Ester
    • benzyl 4-hydroxybutanoate
    • benzyl 4-hydroxybutyrate
    • CRXCATWWXVJNJF-UHFFFAOYSA-N
    • 4-Hydroxy-butyric acid benzyl ester
    • 4-hydroxybutanoic acid phenylmethyl ester
    • Butyric acid, 4-hydroxy-, benzyl ester (7CI)
    • Phenylmethyl 4-hydroxybutanoate (ACI)
    • 3-(Benzyloxycarbonyl)-1-propanol
    • MDL: MFCD27932875
    • Inchi: 1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
    • Chave InChI: CRXCATWWXVJNJF-UHFFFAOYSA-N
    • SMILES: O=C(CCCO)OCC1C=CC=CC=1

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 162
  • XLogP3: 1.6
  • Superfície polar topológica: 46.5

4-Hydroxybutyric Acid Benzyl Ester Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
H830850-250mg
4-Hydroxybutyric Acid Benzyl Ester
91970-62-6
250mg
$ 178.00 2023-09-07
TRC
H830850-2.5g
4-Hydroxybutyric Acid Benzyl Ester
91970-62-6
2.5g
$ 1384.00 2023-09-07
abcr
AB510929-250 mg
Benzyl 4-hydroxybutanoate
91970-62-6
250MG
€526.10 2023-04-18
abcr
AB510929-1 g
Benzyl 4-hydroxybutanoate
91970-62-6
1g
€1,232.70 2023-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H915188-100mg
4-Hydroxybenzyl butyrate
91970-62-6 97%
100mg
¥1,517.40 2022-01-10
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01445-5g
butanoic acid, 4-hydroxy-, phenylmethyl ester
91970-62-6 95%
5g
$1560 2023-09-07
eNovation Chemicals LLC
Y1101042-1g
benzyl 4-hydroxybutanoate
91970-62-6 95%
1g
$680 2024-06-05
eNovation Chemicals LLC
Y1101042-5g
benzyl 4-hydroxybutanoate
91970-62-6 95%
5g
$2000 2024-06-05
eNovation Chemicals LLC
D769870-1g
Butanoic acid, 4-hydroxy-, phenylmethyl ester
91970-62-6 97%
1g
$135 2024-06-07
eNovation Chemicals LLC
D769870-5g
Butanoic acid, 4-hydroxy-, phenylmethyl ester
91970-62-6 97%
5g
$310 2024-06-07

4-Hydroxybutyric Acid Benzyl Ester Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  -18 °C; 1 h, -18 °C; -18 °C → rt; 5.5 h, rt; rt → 0 °C
Referência
Synthesis of the Polyketide (E)-Olefin of the Jamaicamides
Watanabe, Satoshi; Watanabe, Sho; Aoki, Naoto; Usuki, Toyonobu, Synthetic Communications, 2013, 43(10), 1397-1403

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Water
1.2 Reagents: Tetrabutylammonium iodide Solvents: Acetone
Referência
Development of Methods for the Synthesis of an Analogue of Rhazinilame
Vallat, Olivier, 2004, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Tetrabutylammonium bromide Solvents: Acetone
Referência
Design and synthesis of P2-P1'-linked macrocyclic human renin inhibitors
Weber, Ann E.; Halgren, Thomas A.; Doyle, John J.; Lynch, Robert J.; Siegl, Peter K. S.; et al, Journal of Medicinal Chemistry, 1991, 34(9), 2692-701

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 70 °C; 12 h, 70 °C
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ;  6 h, reflux; overnight, rt
Referência
Novel aminophosphinic derivatives as aminopeptidase A inhibitors
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 100 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Acetone ;  3 h, reflux
Referência
Prodrugs of gamma-hydroxybutyric acid, compositions and uses thereof
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 100 °C
1.2 Solvents: Acetone ;  overnight, 60 °C
Referência
Cyclic peptide-n-acetylgalactosamine conjugates for drug delivery to liver cells
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ;  2 h, 70 °C
1.2 Solvents: Dimethylformamide ;  16 h, 25 °C
Referência
Preparation of prodrugs of neuroactive steroids brexanolone, ganaxolone, and zuranolone
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
Referência
Renin inhibitory peptides. Incorporation of polar, hydrophilic end groups into an active renin inhibitory peptide template and their evaluation in a human renin-infused rat model and in conscious sodium-depleted monkeys
Thaisrivongs, Suvit; Pals, Donald T.; DuCharme, Donald W.; Turner, Steve R.; DeGraaf, Garry L.; et al, Journal of Medicinal Chemistry, 1991, 34(2), 633-42

Método de produção 9

Condições de reacção
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  12 h, 60 °C
Referência
Synthesis of modified amine lipids for lipid nanoparticle compositions that deliver nucleic acid cargo
, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  1 h, 5 - 10 °C; 6 h, 25 - 30 °C; 30 °C → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water
Referência
Compounds and compositions comprising sunitinib, brinzolamide, or dorzolamide prodrugs for ocular delivery, to treat glaucoma
, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  24 h, 70 °C
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  24 h, reflux
Referência
Syntheses of glycoclusters containing a phosphocholine residue related to a glycosphingolipid from the earthworm Pheretima hilgendorfi
Hada, Noriyasu; Shida, Yukihiko; Negishi, Natsuko; Schweizer, Frank; Takeda, Tadahiro, Chemical & Pharmaceutical Bulletin, 2009, 57(10), 1081-1088

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 70 °C; 12 h, 70 °C
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ;  6 h, reflux; overnight, reflux → rt; 6 h, reflux
Referência
Aminopeptidase A inhibitors and pharmaceutical compositions comprising the same
, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt; 5 - 6 h, > 30 °C
1.2 Solvents: Dimethyl sulfoxide ;  > 30 °C; 3 h, rt; rt → 15 °C
1.3 Reagents: Water
Referência
Methods of synthesizing 4-valyloxybutyric acid
, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 70 °C
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  overnight, reflux
Referência
Inverse Electron-Demand Diels-Alder Bioconjugation Reactions Using 7-Oxanorbornenes as Dienophiles
Agramunt, Jordi ; Ginesi, Rebecca; Pedroso, Enrique ; Grandas, Anna, Journal of Organic Chemistry, 2020, 85(10), 6593-6604

Método de produção 15

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Water ;  24 h, 70 °C
1.3 Reagents: Tetrabutylammonium bromide Solvents: Acetone ,  Toluene ;  24 h, 60 °C
Referência
A new template of Mitsunobu acylate cleavable in non-alkaline conditions
Sakakibara, Yoshimichi; Sai, Yusuke; Uraki, Yasumitsu; Ubukata, Makoto; Shigetomi, Kengo, Heterocycles, 2022, 104(1), 140-158

Método de produção 16

Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 5.5 h, rt; rt → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
Referência
Phosphoramidate derivates as controlled-release prodrugs of L-Dopa
Olatunji, Feyisola P.; Kesic, Brittany N.; Choy, Cindy J.; Berkman, Clifford E., Bioorganic & Medicinal Chemistry Letters, 2019, 29(18), 2571-2574

Método de produção 17

Condições de reacção
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ;  7 h, rt → 90 °C
Referência
Aminoquinazoline derivatives as HER-2 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases
, China, , ,

Método de produção 18

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  rt; rt → 65 °C; overnight, 65 °C
1.2 Solvents: Water
Referência
Di-(benzimidazole)-1, 2, 3-triazole derivative and preparation therefor and use thereof
, World Intellectual Property Organization, , ,

Método de produção 19

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  rt; rt → 65 °C; overnight, 65 °C; 65 °C → rt
1.2 Reagents: Water ;  rt
Referência
Di-(benzimidazole)-1,2,3-triazole derivatives and preparation and application thereof in inflammatory dermatoses
, China, , ,

Método de produção 20

Condições de reacção
1.1 Reagents: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  4 d, rt
Referência
Haptens for preparing antibodies for the detection of EPN by enzyme-linked immunosorbent assays
, Korea, , ,

4-Hydroxybutyric Acid Benzyl Ester Raw materials

4-Hydroxybutyric Acid Benzyl Ester Preparation Products

Fornecedores recomendados
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen